TETRADECYL 2-ACETAMIDO-2-DEOXY-beta-D-GLUCOPYRANOSIDE
Description
Tetradecyl 2-acetamido-2-deoxy-beta-D-glucopyranoside is a compound with the molecular formula C22H43NO6 . It is extensively utilized in the biomedical sector and plays a significant role in the development of pharmaceuticals targeting bacterial ailments .
Synthesis Analysis
The synthesis of this compound involves several steps. The novel donor 3,4,6-tri-O-acetyl-2-deoxy-2-(dithiasuccinoylamino)-D-glucopyranosyl bromide was prepared from D-glucosamine in four steps and overall 58% yield . This compound served for the fast and efficient glycosylation of Nα-Fmoc-Ser-OPfp and Nα-Fmoc-Thr-OPfp .Molecular Structure Analysis
The molecular structure of this compound includes a long chain of carbon atoms (tetradecyl) attached to a 2-acetamido-2-deoxy-beta-D-glucopyranoside . The exact mass of the molecule is 417.30903809 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include glycosylation, thiolysis, and acetylation . The Dts function was removed quantitatively by thiolysis, the resultant free 2-amino group was acetylated, and stepwise chain elongation by Fmoc chemistry continued .Physical And Chemical Properties Analysis
This compound has a molecular weight of 417.6 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 16 . The topological polar surface area is 108 Ų .Scientific Research Applications
Biosolid-borne Pharmaceuticals in Plants
Research has explored how compounds like tetracyclines and sulfonamides, used in human and animal medicine, interact with plants. These studies have revealed complex interactions, including uptake, accumulation, and phytometabolism of such compounds by plants. These processes involve the transformation and conjugation of the compounds within plant tissues, leading to potential applications in understanding environmental impacts and bioremediation strategies (Mathews & Reinhold, 2013).
Phytochemical and Pharmacological Investigations
Compounds isolated from natural sources, such as mangiferin, have demonstrated a wide range of biological activities, including antioxidant, immunomodulator, antitumor, and anti-inflammatory effects. These activities suggest potential applications in developing therapeutic agents based on natural product research (Singh et al., 2009).
Environmental Impacts of Pharmaceuticals
The environmental presence of pharmaceutical compounds like tetracyclines has prompted studies on their ecological risks and impacts. Research on the fate, toxicity, and removal strategies of these compounds contributes to a better understanding of their environmental behavior and the development of treatment methods to mitigate their effects (Daghrir & Drogui, 2013).
Therapeutic and Cosmetic Applications of Natural Compounds
The study of natural compounds, such as mangiferin, for therapeutic and cosmetic applications highlights the potential of these substances in developing multipotent drugs. Their biological activities, including antioxidant and anti-inflammatory effects, suggest a wide range of applications in health and beauty products (Telang et al., 2013).
properties
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-28-22-19(23-17(2)25)21(27)20(26)18(16-24)29-22/h18-22,24,26-27H,3-16H2,1-2H3,(H,23,25)/t18-,19-,20-,21-,22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPZXNCGJDELHT-ZGJYDULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801210686 | |
Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
TETRADECYL 2-ACETAMIDO-2-DEOXY-beta-D-GLUCOPYRANOSIDE | |
CAS RN |
152914-69-7 | |
Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152914-69-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetradecyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801210686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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